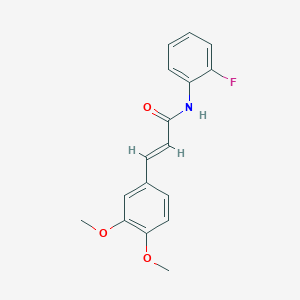

3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acrylamide derivatives, including compounds similar to 3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide, often involves Friedel-Crafts alkylation, polymerization, or condensation reactions. For example, N-(3,4-dimethoxybenzyl)acrylamide was synthesized through the Friedel-Crafts alkylation of 1,2-dimethoxybenzene with N-hydroxymethylacrylamide, demonstrating a method that could be adapted for the synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide (Wen, 2006).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can be elucidated using techniques like X-ray diffraction. Studies on similar compounds show that these molecules can exhibit different isomeric forms, and their crystal structures provide insights into their molecular geometries (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including polymerization and cycloaddition. The polymerization of N,N-disubstituted acrylamides has been studied, showing that these compounds can form polymers with specific optical activities, indicating potential for the creation of novel materials (Okamoto et al., 1981).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility and gelation behavior, can be significantly influenced by their molecular structure. For instance, fluoroalkyl end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have been shown to cause gelation in various solvents, which could be relevant for the development of new materials (Sawada et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, of acrylamide derivatives are pivotal in their application. The self-assembled molecular aggregates of fluoroalkylated end-capped acrylamide oligomers, for example, demonstrate selective recognition and solubilization capabilities for hydrophilic compounds, highlighting their potential in chemical separations and drug delivery systems (Sawada et al., 2000).

Wissenschaftliche Forschungsanwendungen

Advanced Detection and Analysis Techniques

Acrylamide derivatives play a crucial role in the development of sophisticated detection and analysis techniques. For instance, a simple method utilizing scintillation autography (fluorography) with X-ray film for detecting tritium (³H) in polyacrylamide gels highlights the compound's utility in enhancing the sensitivity of detecting radioactive isotopes in biological samples (Bonner & Laskey, 1974). Such advancements significantly impact biochemistry and molecular biology by providing a more sensitive method for studying protein and nucleic acid samples.

Protein Conformation and Interaction Studies

Acrylamide derivatives are instrumental in probing the structure and dynamics of proteins. The efficiency of acrylamide as a quencher of tryptophanyl fluorescence offers insights into the degree of exposure of tryptophan residues in proteins. This application is invaluable for monitoring protein conformational changes and interactions, offering a kinetic measure of residue exposure and facilitating the study of dynamic processes within proteins (Eftink & Ghiron, 1976).

Polymer Science and Materials Engineering

In the realm of polymer science and materials engineering, acrylamide derivatives have enabled the synthesis of novel materials with unique properties. For example, the synthesis of electroactive polyamides with bis(diphenylamino)-fluorene units demonstrates the potential for creating materials with excellent solubility, outstanding thermal stability, and reversible electrochromic characteristics. Such materials are promising for applications in optoelectronics, including light-emitting devices and sensors (Sun et al., 2016).

Environmental and Biomedical Applications

The design and synthesis of nonaromatic biocompatible macromolecular luminogens incorporating acrylamide derivatives have been reported for sensitive detection and removal of metal ions like Fe(III) and Cu(II). These advancements not only contribute to environmental protection by enabling the removal of toxic metals from water but also have implications for biomedical imaging and diagnostics (Dutta et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c1-21-15-9-7-12(11-16(15)22-2)8-10-17(20)19-14-6-4-3-5-13(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMRWKOLVLGJFO-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)

![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)